1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea is an organic compound that features both phenoxy and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 2-phenoxyethylamine with 2-(thiophen-3-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions such as higher temperatures, the use of catalysts, and continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxyethyl)-3-[2-(thiophen-2-yl)ethyl]urea: Similar structure but with a different position of the thiophene ring.
1-(2-Phenoxyethyl)-3-[2-(furan-3-yl)ethyl]urea: Similar structure but with a furan ring instead of thiophene.
Biological Activity
1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to both a phenoxyethyl group and a thiophen-3-yl ethyl group. Its molecular formula is C14H16N2O2S, with a molecular weight of approximately 350.43 g/mol. The presence of these functional groups allows the compound to interact with various biological targets, making it a candidate for drug development.
Property | Details |
---|---|
Molecular Formula | C14H16N2O2S |
Molecular Weight | 350.43 g/mol |
Functional Groups | Urea, Phenoxyethyl, Thiophene |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, potentially modulating pathways involved in pain perception and inflammation.
The proposed mechanism involves the binding of the compound to target proteins, altering their activity and influencing cellular processes. This interaction is critical for developing therapeutic agents aimed at treating conditions associated with inflammation and pain.
Anti-inflammatory Effects
Research indicates that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, in vitro studies have shown that it can lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammatory responses.
Analgesic Properties
The analgesic effects of this compound have been evaluated in animal models. In these studies, the compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential as a new pain management option.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Inflammatory Response : A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound significantly reduced paw edema and inflammatory cell infiltration compared to control groups.
- Pain Management Evaluation : Another investigation assessed the analgesic effects using the hot plate test in rodents. Results indicated that administration of the compound resulted in increased latency to respond to thermal stimuli, indicating effective pain relief.
- Enzyme Interaction Studies : Research focused on the interaction between this compound and cyclooxygenase (COX) enzymes revealed that it acts as a selective COX inhibitor, which is crucial for its anti-inflammatory properties.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(16-8-6-13-7-11-20-12-13)17-9-10-19-14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEHEAQNBOKOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.